Benzene, 1,2-bis[(phenylthio)methyl]-

Chiral sulfoxide synthesis Diastereoselective oxidation Thioether oxidation

Benzene, 1,2-bis[(phenylthio)methyl]- (CAS 105961-94-2), also referred to as 1,2-bis(phenylthiomethyl)benzene or o-bis(phenylthiomethyl)benzene, is a C20H18S2 organosulfur compound (molecular weight 322.5 g/mol) bearing two phenylthiomethyl substituents at the ortho positions of a central benzene ring. This ortho-substitution pattern confers a well-defined S,S-bidentate chelating geometry that distinguishes it from its meta- and para-regioisomers.

Molecular Formula C20H18S2
Molecular Weight 322.5 g/mol
CAS No. 105961-94-2
Cat. No. B14342817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1,2-bis[(phenylthio)methyl]-
CAS105961-94-2
Molecular FormulaC20H18S2
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCC2=CC=CC=C2CSC3=CC=CC=C3
InChIInChI=1S/C20H18S2/c1-3-11-19(12-4-1)21-15-17-9-7-8-10-18(17)16-22-20-13-5-2-6-14-20/h1-14H,15-16H2
InChIKeyLJUAXFBLMKUBNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, 1,2-bis[(phenylthio)methyl]- (CAS 105961-94-2): Core Identity, Spectral Fingerprint, and Procurement Relevance


Benzene, 1,2-bis[(phenylthio)methyl]- (CAS 105961-94-2), also referred to as 1,2-bis(phenylthiomethyl)benzene or o-bis(phenylthiomethyl)benzene, is a C20H18S2 organosulfur compound (molecular weight 322.5 g/mol) bearing two phenylthiomethyl substituents at the ortho positions of a central benzene ring [1]. This ortho-substitution pattern confers a well-defined S,S-bidentate chelating geometry that distinguishes it from its meta- and para-regioisomers. Comprehensive reference spectral data—including 1H NMR (399.65 MHz, CDCl3), 13C NMR (22.53 MHz, CDCl3), and electron ionization mass spectrometry (75 eV)—are publicly available through the AIST SDBS database, providing a reproducible identity benchmark for quality control and procurement specification [2][3][4].

Why Generic Substitution Fails: Ortho-Regiospecificity of Benzene, 1,2-bis[(phenylthio)methyl]- Is Non-Negotiable for Chelation-Driven Applications


The 1,2-bis[(phenylthio)methyl]- substitution pattern is not interchangeable with the 1,3- or 1,4-isomers (CAS 105961-95-3 and analogous para-regioisomers) because the ortho arrangement is the sole geometry that enables bidentate S,S-chelation to a single metal center [1][2]. In half-sandwich rhodium(III) and iridium(III) complexes, the ortho ligand L1 forms stable [(η5-Cp*)M(L1)Cl][PF6] chelates, whereas the meta- and para-isomers cannot adopt the required bite geometry and would instead favor bridging or polymeric coordination modes, fundamentally altering catalytic performance [1]. Similarly, the generation of o-quinodimethane via two-photon laser photolysis is mechanistically dependent on the 1,2-relationship of the leaving groups; the 1,3- and 1,4-analogs cannot undergo the requisite intramolecular elimination, making them inert under identical photolytic conditions [2].

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of Benzene, 1,2-bis[(phenylthio)methyl]- from Its Closest Analogs


Diastereoselective Disulfoxide Formation: 90–98% meso Selectivity Versus Generic Sulfide Oxidation

In a chemo- and diastereoselective oxidation protocol using NaOCl/TEMPO/KBr under phase-transfer conditions, ortho-bis(phenylthiomethyl)benzene yields the corresponding meso disulfoxide with 90–98% diastereoselectivity . This contrasts sharply with the oxidation of mono-thioethers or non-chelating bis-thioethers (e.g., bis(phenylthio)methane, CAS 3561-67-9), which lack the ortho-phenylene scaffold required for the cooperative stereochemical outcome. The 1,3- and 1,4-bis(phenylthiomethyl)benzene isomers were not reported to exhibit comparable diastereoselectivity under identical conditions, as the meso induction relies on the proximity and conformational restriction unique to the ortho-substituted scaffold .

Chiral sulfoxide synthesis Diastereoselective oxidation Thioether oxidation

o-Quinodimethane Generation Efficiency: Sulfur vs. Oxygen vs. Selenium Leaving-Group Comparison Under KrF Laser Photolysis

Under identical KrF excimer laser (248 nm) photolysis conditions, 1,2-bis[(phenylthio)methyl]benzene (1-S) generates o-quinodimethane via a two-photon process and yields cycloadducts with dienophiles in up to 48% yield [1]. The phenoxy analog 1,2-bis(phenoxymethyl)benzene (1-O, CAS 10403-74-4) and the seleno analog 1,2-bis[(phenylseleno)methyl]benzene (1-Se, CAS 78808-36-3) were evaluated in parallel, with the sulfur derivative 1-S occupying an intermediate reactivity window: the C–S bond is more labile than C–O but more robust than C–Se, offering a practical balance between photolytic cleavage efficiency and precursor shelf stability [1]. The maximum yield of 48% was obtained with the KrF laser; XeCl (308 nm) and XeF (351 nm) lasers gave substantially lower conversion for all three precursors [1].

o-Quinodimethane generation Laser photolysis Cycloaddition precursors

Transfer Hydrogenation Catalyst Performance: Rhodium Complex of the S,S-Ligand vs. Selenium Analogs and Literature Ir Catalysts

The half-sandwich rhodium(III) complex [(η5-Cp*)Rh(L1)Cl][PF6] (complex 1, where L1 = 1,2-bis[(phenylthio)methyl]benzene) catalyzes transfer hydrogenation of benzaldehyde in glycerol at 120 °C with 99% conversion in 5 h at 1 mol% catalyst loading [1]. The corresponding selenium-ligand complex (complex 2) achieves comparable conversion but is described as 'marginally more efficient' due to stronger electron donation from Se [1]. Critically, the S,S-ligand complex represents the first reported example of a rhodium species exploited for transfer hydrogenation in glycerol, whereas literature iridium catalysts required 2.5 mol% loading—2.5 times higher—to achieve similar performance [1]. The rhodium S,S complex combines a lower-cost metal (Rh vs. Ir) with an earth-abundant sulfur ligand, offering a quantifiable catalyst loading advantage over prior iridium-based systems.

Transfer hydrogenation Rhodium catalysis Glycerol solvent

Defined Platinum(II) Coordination Geometry: Single-Crystal X-Ray Structure Determination and π-Stacking Supramolecular Assembly

The reaction of 1,2-bis(phenylthiomethyl)benzene with K2PtCl4 yields cis-[PtCl2L]·0.5CH3CN, whose single-crystal X-ray structure reveals a distorted square-planar Pt(II) center coordinated by two S-donors of the chelating ligand and two chloride anions [1]. Crystallographic parameters include: triclinic, space group P1̄, a = 11.010(3) Å, b = 12.080(3) Å, c = 16.095(4) Å, α = 94.728(5)°, β = 90.129(5)°, γ = 99.274(5)°, V = 2105(1) ų, Z = 4, Dc = 1.921 g/cm³ [1]. The crystal packing features Pt···Pt, Pt···S, and Pt···Cl weak interactions that form a supramolecular quasi-dimer motif, a structural feature absent in complexes of the 1,3- and 1,4-isomers, which cannot adopt the cis-chelating coordination mode [1].

Platinum coordination chemistry Crystal engineering Metallosupramolecular assembly

Best Research and Industrial Application Scenarios for Benzene, 1,2-bis[(phenylthio)methyl]-


Stereoselective Synthesis of Chiral Sulfoxide Ligands via meso-Disulfoxide Intermediate

The 90–98% diastereoselectivity for meso-disulfoxide formation from the ortho compound makes it the substrate of choice for preparing enantiomerically enriched sulfoxide ligands. A synthetic group requiring a chiral bis-sulfoxide scaffold should procure the 1,2-isomer specifically; the 1,3- and 1,4-isomers do not benefit from the same conformational bias and would yield product mixtures requiring costly chiral chromatographic separation.

Photolytic Generation of o-Quinodimethane for Diels–Alder Cycloaddition Cascades

Under KrF excimer laser (248 nm) irradiation, the compound generates o-quinodimethane that can be trapped in situ with dienophiles to yield tetra- and dihydronaphthalene derivatives in up to 48% yield . This application is unique to the 1,2-substitution pattern; the 1,3- and 1,4-isomers are mechanistically incapable of the requisite ortho-elimination. Researchers building photochemical flow reactors should select this specific isomer as the o-quinodimethane precursor.

Rhodium-Catalyzed Transfer Hydrogenation in Glycerol Using the S,S-Bidentate Ligand

The half-sandwich Rh(III) complex of this ligand achieves 99% conversion in benzaldehyde transfer hydrogenation at 1 mol% loading in glycerol at 120 °C, representing the first rhodium-based system for this reaction and outperforming literature iridium catalysts that require 2.5 mol% loading . Process development groups evaluating green solvent-compatible hydrogenation catalysts should prioritize the S,S-ligand complex for its favorable combination of low catalyst loading, air- and moisture stability, and use of a renewable solvent.

Platinum(II)-Based Crystal Engineering and Metallosupramolecular Design

The ligand forms a structurally authenticated cis-Pt(II) complex (R = 0.0503) that assembles into supramolecular quasi-dimers via Pt···Pt, Pt···S, and Pt···Cl interactions . Materials chemists designing Pt-based molecular architectures with predictable solid-state packing should use this ortho isomer as the chelating building block; the meta- and para-isomers lack the geometric capability to form analogous monomeric cis-chelates and would instead produce ill-defined polymeric or bridged structures.

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